[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one
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Overview
Description
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinolin-6(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate . This method allows for the preparation of diversely substituted and functionalized [1,3]dioxolo[4,5-g]quinolines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the large-scale synthesis from anthranilic acid and chloroacetone suggests that similar methods could be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Substitution reactions, particularly at the quinoline ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various substituted quinolines and dioxolo derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a topoisomerase inhibitor, interfering with DNA processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to its effects as an antineoplastic and antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: Another quinoline derivative with similar biological activities.
Oxolinic Acid: A quinolinemonocarboxylic acid with antibacterial properties.
Properties
CAS No. |
6335-90-6 |
---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C10H7NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h1-4H,5H2,(H,11,12) |
InChI Key |
GLAOGZSTYINBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC(=O)N3 |
Origin of Product |
United States |
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